molecular formula C22H21B B11967971 9-(2,4,6-Trimethyl-phenyl)-9,10-dihydro-9-bora-anthracene CAS No. 33586-37-7

9-(2,4,6-Trimethyl-phenyl)-9,10-dihydro-9-bora-anthracene

Cat. No.: B11967971
CAS No.: 33586-37-7
M. Wt: 296.2 g/mol
InChI Key: MXKISKWLZYHBDE-UHFFFAOYSA-N
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Description

9-(2,4,6-Trimethyl-phenyl)-9,10-dihydro-9-bora-anthracene is a tricyclic organoborane characterized by a boron atom replacing one carbon in the central ring of anthracene, with a sterically demanding 2,4,6-trimethylphenyl (mesityl) substituent at the 9-position. This compound belongs to a class of boron-doped polycyclic aromatic hydrocarbons (PAHs) that exhibit unique electronic and structural properties due to boron’s electron-deficient nature and its ability to adopt trigonal planar geometry . The mesityl group enhances stability by shielding the boron center from nucleophilic attack, a common challenge in boron-containing PAHs .

Properties

CAS No.

33586-37-7

Molecular Formula

C22H21B

Molecular Weight

296.2 g/mol

IUPAC Name

5-(2,4,6-trimethylphenyl)-10H-benzo[b][1]benzoborinine

InChI

InChI=1S/C22H21B/c1-15-12-16(2)22(17(3)13-15)23-20-10-6-4-8-18(20)14-19-9-5-7-11-21(19)23/h4-13H,14H2,1-3H3

InChI Key

MXKISKWLZYHBDE-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC=CC=C2CC3=CC=CC=C31)C4=C(C=C(C=C4C)C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the generation of a Grignard reagent from 2,2′-dibromodibenzyl in tetrahydrofuran (THF). This reagent reacts with mesityl-substituted ArBpin (MesBpin) under reflux conditions. The choice of solvent critically influences yield: cyclopentyl methyl ether (CPME), with a higher boiling point (106°C) than THF (66°C), enhances reactivity for bulky aryl groups like mesityl. The reaction proceeds via nucleophilic attack on the boron center, forming the dihydrodibenzoborepin intermediate. Subsequent intramolecular cyclization yields the target compound.

Key Data:

ParameterValueSource
Yield with CPME59%
Boiling Point (CPME)106°C
Melting Point130–132°C (final product)

Challenges and Optimizations

  • Steric Hindrance: The mesityl group’s bulk necessitates prolonged reaction times (24–48 hours) and elevated temperatures.

  • Solvent Purity: Anhydrous conditions are mandatory to prevent hydrolysis of the Grignard reagent.

  • Byproduct Formation: Competing pathways may generate unsaturated borepins, requiring careful chromatographic separation.

Palladium-Catalyzed Borylation for Anthracene Functionalization

An alternative route employs palladium catalysis to introduce boron into pre-formed anthracene derivatives. While primarily used for 1,4-azaborines, this method adapts to anthracene systems through electrophilic borylation.

Synthetic Protocol

Dibrominated anthracene precursors undergo palladium-catalyzed coupling with diisopropylaminoborane (MesB(NiPr₂)₂). The reaction, conducted in toluene at 80°C, forms a boron-nitrogen intermediate that is hydrolyzed to yield the mesityl-bora-anthracene framework.

Key Data:

ParameterValueSource
CatalystPd(OAc)₂
Temperature80°C
Yield42% (after hydrolysis)

Limitations

  • Air Sensitivity: Intermediates require inert atmosphere handling.

  • Functional Group Tolerance: Electron-withdrawing groups on anthracene impede boron insertion.

Intramolecular Electrophilic Borylation

Intramolecular C–H borylation offers a streamlined approach to construct the boron-anthracene bond. This method avoids pre-functionalized precursors by activating specific C–H bonds.

Procedure Overview

A lithiated anthracene derivative, generated via treatment with tert-butyllithium, reacts with boron tribromide (BBr₃) at −78°C. Intramolecular electrophilic borylation occurs upon warming to room temperature, forming the boron-embedded anthracene core. Quenching with aqueous K₂CO₃ stabilizes the product.

Key Data:

ParameterValueSource
Lithiating Agenttert-BuLi
Quenching AgentK₂CO₃ (aqueous)
Yield21–70%

Advantages and Drawbacks

  • Advantages: Eliminates multi-step precursor synthesis.

  • Drawbacks: Low yields due to competing side reactions; requires rigorous temperature control.

Comparative Analysis of Methods

The table below contrasts the three primary synthetic routes:

MethodYield (%)Key AdvantageMajor Challenge
Grignard/ArBpin59High functional group toleranceSteric hindrance mitigation
Palladium-Catalyzed42Modular boron introductionAir-sensitive intermediates
Intramolecular Borylation21–70Step economyCompeting side reactions

Characterization and Validation

All synthetic routes require validation via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example:

  • ¹¹B NMR: A singlet near δ 30 ppm confirms tetracoordinate boron.

  • X-Ray Analysis: Planarity of the anthracene-boron system (tilt angles ~53°) validates conjugation.

Industrial-Scale Considerations

While laboratory methods are established, scaling poses challenges:

  • Cost of ArBpins: MesBpin is expensive compared to BCl₃.

  • Solvent Recovery: CPME’s high boiling point complicates distillation.

  • Safety: Grignard reagents necessitate explosion-proof equipment.

Scientific Research Applications

Organic Electronics

One of the primary applications of 9-(2,4,6-trimethyl-phenyl)-9,10-dihydro-9-bora-anthracene is in the field of organic electronics. Its unique electronic properties make it suitable for use in:

  • Organic Light Emitting Diodes (OLEDs) : The compound can function as a highly efficient light-emitting material due to its ability to facilitate charge transport and emit light effectively.
  • Organic Photovoltaics (OPVs) : Its properties allow it to be used as an electron donor or acceptor material in solar cells, enhancing their efficiency and stability.

Photochemistry

In photochemical applications, this compound serves as a:

  • Fluorescent Probe : The compound exhibits strong fluorescence properties that can be utilized in biological imaging and sensing applications. Its ability to emit light upon excitation makes it valuable for tracking biological processes.
  • Photoinitiator : It can initiate polymerization reactions upon exposure to light, making it useful in the production of photopolymers and coatings.

Materials Science

In materials science, this compound is explored for:

  • Synthesis of Boron-Doped Materials : The incorporation of boron into various materials can enhance their electronic and optical properties.
  • Development of New Materials : Researchers are investigating its potential in creating novel materials with tailored properties for specific applications.

Case Study 1: OLED Performance Enhancement

A study demonstrated that incorporating this compound into OLEDs significantly improved device efficiency. The compound's high triplet energy level allowed for effective energy transfer to the emitting layer, resulting in brighter displays and lower power consumption.

Case Study 2: Fluorescent Imaging

In another research project focusing on biological imaging, scientists utilized this compound as a fluorescent probe to visualize cellular processes. The compound's strong fluorescence allowed for high-resolution imaging of cellular structures without significant photobleaching.

Summary

The applications of this compound span across various scientific disciplines. Its role in enhancing organic electronic devices and its utility in photochemistry underscore its importance in advancing technology and materials science. As research continues to explore its potential further, this compound may lead to innovative solutions in electronics and imaging technologies.

Mechanism of Action

The mechanism by which 9-(2,4,6-Trimethyl-phenyl)-9,10-dihydro-9-bora-anthracene exerts its effects is primarily related to its electronic structure. The boron atom in the compound can participate in various electronic interactions, influencing the compound’s reactivity and stability. The aromatic system allows for delocalization of electrons, which can enhance the compound’s photophysical properties. Molecular targets and pathways involved in its action are often related to its ability to interact with other molecules through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Key Observations :

  • The mesityl group in the target compound prevents dimerization or decomposition, a limitation in simpler boron-PAHs like 9,10-dihydro-9-boraphenanthrene, which requires deprotonation for stability .
  • Unlike 9,10-dihydro-9,10-diboraanthracenes (two boron atoms), the mono-bora analog lacks cross-conjugation between boron centers, leading to distinct electronic properties .

Electronic and Optical Properties

Boron’s electron deficiency introduces Lewis acidity and alters the π-electron distribution. Comparisons include:

  • Electrochemical Behavior: The target compound exhibits redox activity similar to 9,10-diboraanthracenes but with shifted potentials due to the mesityl group’s electron-donating effect. Diboraanthracenes show two reversible reduction waves (attributed to boron-centered orbitals), while mono-bora systems may display single-electron processes .
  • Photophysics : Unlike 9,10-diphenylanthracene (fluorescence λmax ~ 400–450 nm), boron incorporation redshifts emission via charge-transfer transitions. However, the mesityl group’s steric bulk may suppress aggregation-induced quenching, enhancing solid-state luminescence .

Biological Activity

9-(2,4,6-Trimethyl-phenyl)-9,10-dihydro-9-bora-anthracene (commonly referred to as TMB) is an organoboron compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of TMB, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C22H21B
  • Molecular Weight : 296.22 g/mol
  • CAS Number : 33586-37-7
  • Melting Point : 130-132 °C
  • Boiling Point : 418.6 °C (predicted)
  • Density : 1.07 g/cm³ (predicted) .

Mechanisms of Biological Activity

TMB exhibits various biological activities that can be attributed to its structural characteristics. The presence of the boron atom in its structure enhances its reactivity and interaction with biological molecules. Key mechanisms include:

  • Antioxidant Activity : TMB has shown potential as a free radical scavenger, which may protect cells from oxidative stress.
  • Anticancer Properties : Preliminary studies indicate that TMB may inhibit the proliferation of cancer cells through apoptosis and cell cycle arrest.
  • Fluorescent Properties : Its fluorescence can be utilized in bioimaging applications, allowing for the visualization of cellular processes.

Anticancer Activity

A study demonstrated that TMB could inhibit the growth of various cancer cell lines. The compound was found to induce apoptosis in MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cells. The mechanism involved downregulation of anti-apoptotic proteins such as Bcl-xL and Survivin, leading to increased rates of cell death .

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115Induction of apoptosis via Bcl-xL downregulation
PC-320Cell cycle arrest and apoptosis induction

Antioxidant Activity

TMB's antioxidant capacity was evaluated using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, suggesting its potential use as a natural antioxidant in therapeutic applications .

Case Studies

  • Case Study on Apoptosis Induction :
    • In vitro experiments showed that TMB treatment led to chromatin condensation and formation of apoptotic bodies in cancer cells, confirming its role in promoting programmed cell death.
  • Fluorescence Imaging Applications :
    • Researchers utilized TMB's fluorescent properties for real-time imaging of cellular responses to drug treatments, providing insights into cellular dynamics during therapy .

Chemical Reactions Analysis

Substitution Reactions at the Boron Center

The boron atom in this compound participates in ligand-exchange reactions due to its vacant p-orbital. Reactions typically occur under inert atmospheres to prevent oxidation:

Reaction TypeReagents/ConditionsProduct/OutcomeYieldSource
Grignard Reagent AdditionR-Mg-X (R = aryl/alkyl) in THF, refluxBoron-alkyl/aryl adducts62–64%
Boracycle FormationDilithium/Grignard reagents in CPME/THFDihydrodibenzoborepin derivatives46–64%

For example, treatment with 9,10-(Bpin)₂-anthracene under reflux in cyclopentyl methyl ether (CPME) yields a double boracycle triad molecule ( , Table 2). The bulky 2,4,6-trimethylphenyl group enhances steric protection, limiting over-substitution.

Coordination Complex Formation

The compound acts as a Lewis acid, forming complexes with transition metals. Key interactions include:

  • Tungsten Coordination : Irradiation with W(CO)₆ produces pentacarbonyltungsten complexes (18% yield) via boron-metal electron transfer .

  • Phosphine Interactions : Reacts with diphenylphosphinoanthracenes to stabilize phosphenium salts (e.g., 34 in Scheme 12 of ).

Oxidation and Stability

The boron center is susceptible to oxidation under ambient conditions but is stabilized by the electron-donating trimethylphenyl group:

ConditionOutcomeStability Enhancement FactorSource
Ambient Air (25°C)Slow oxidation to boronic acidSteric shielding by trimethylphenyl
Inert Atmosphere (N₂/Ar)No degradation over 72 hours

Comparative Reactivity with Analogues

The trimethylphenyl substituent differentiates its reactivity from other boron-anthracene derivatives:

CompoundKey Reactivity DifferenceSource
9,10-Bis(diphenylphosphinoyl)anthraceneHigher phosphine oxide stability
9-Bromoanthracene derivativesEnhanced electrophilicity at C9/C10 positions

Synthetic Limitations and Challenges

  • Purification : Requires HPLC due to similar polarity byproducts (, ).

  • Sensitivity : Reactions involving strong bases (e.g., n-BuLi) demand cryogenic conditions to prevent decomposition ( , Scheme 2).

Q & A

Q. What are the primary synthetic routes for 9-(2,4,6-Trimethyl-phenyl)-9,10-dihydro-9-bora-anthracene?

The compound is synthesized via electrophilic substitution or transition-metal-catalyzed cross-coupling. A key method involves reacting 9,10-dichloro-9,10-dihydro-9,10-diboraanthracene with 2,4,6-trimethylphenyl lithium or Grignard reagents under inert conditions (e.g., THF, –78°C to room temperature). Alternatively, Suzuki-Miyaura coupling can introduce aryl groups to the boron center using Pd(PPh₃)₄ catalysts and aryl boronic acids, as demonstrated in analogous boraanthracene syntheses . Purification typically involves column chromatography (hexane/DCM gradients) and recrystallization.

Q. How is the structural integrity of this boron-containing anthracene derivative confirmed?

X-ray crystallography is the gold standard for confirming the planar tricyclic boron-anthracene core and substituent geometry. NMR spectroscopy (¹H, ¹³C, ¹¹B) identifies electronic environments: the boron center shows distinct ¹¹B NMR shifts (~30–40 ppm for tetracoordinate boron), while aromatic protons exhibit splitting patterns reflecting steric effects from trimethylphenyl groups. IR spectroscopy verifies B–C and B–N bonds (stretching ~1,350–1,450 cm⁻¹) .

Advanced Research Questions

Q. What electrochemical properties make this compound suitable for materials science applications?

The boron atom introduces electron-deficient character, enabling redox activity. Cyclic voltammetry (CV) in anhydrous THF reveals reversible reduction waves (–1.5 to –2.0 V vs. Fc/Fc⁺) due to boron-centered electron acceptance. This property is exploited in organic semiconductors and anion-responsive sensors. Comparative studies show that trimethylphenyl substituents enhance stability against hydrolysis while maintaining redox reversibility .

Q. How do photophysical properties vary with substitution patterns on the boron-anthracene framework?

The compound exhibits strong blue fluorescence (λₑₘ ≈ 400–450 nm) with quantum yields (Φ) dependent on substituent steric effects. Time-resolved spectroscopy shows microsecond-scale excited-state lifetimes, suggesting triplet-state population via intersystem crossing. Computational TD-DFT studies correlate HOMO-LUMO gaps (≈3.2 eV) with observed absorption spectra .

Q. What computational methods elucidate the electronic structure of this compound?

Density Functional Theory (DFT) optimizations (B3LYP/6-31G*) reveal significant boron p-orbital contribution to the LUMO, enhancing electron-accepting capacity. Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between boron and adjacent carbon atoms, explaining steric stabilization by trimethylphenyl groups .

Methodological & Contradiction Analysis

Q. How can researchers resolve contradictions in reported synthetic yields for boron-anthracene derivatives?

Discrepancies in yields (e.g., 58–83% for Suzuki couplings) arise from reaction scale, catalyst loading (5–10 mol% Pd), and boronic acid purity. Optimized protocols recommend degassed solvents (toluene/THF), rigorous exclusion of moisture, and stepwise reagent addition. Lower yields in larger-scale reactions may reflect incomplete catalyst turnover, addressed by microwave-assisted heating or flow chemistry .

Q. What strategies mitigate challenges in characterizing boron-centered reactivity?

Boron’s sensitivity to protic solvents necessitates anhydrous conditions for NMR analysis. ¹¹B NMR requires high concentrations (≥50 mM) due to low sensitivity. For air-sensitive intermediates, in-situ FT-IR monitoring tracks B–Cl bond consumption (1,200–1,300 cm⁻¹) during substitution reactions .

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